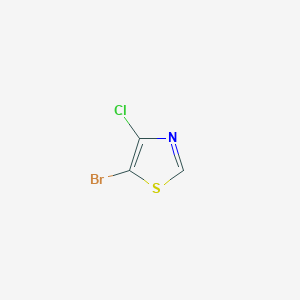
5-Bromo-4-chlorothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chlorothiazole is a heterocyclic compound containing both bromine and chlorine atoms attached to a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of both bromine and chlorine atoms in the thiazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chlorothiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 4-chlorothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution of the bromine atom at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The scalability of these processes ensures the efficient production of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-chlorothiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
5-Bromo-4-chlorothiazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chlorothiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of key enzymes or receptors. This interaction can disrupt essential cellular processes, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 5-Bromo-2-chlorothiazole
- 2,5-Dibromo-4-chlorothiazole
- 5-Chloro-2-bromothiazole
Comparison: 5-Bromo-4-chlorothiazole is unique due to the specific positioning of the bromine and chlorine atoms on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 5-Bromo-2-chlorothiazole may exhibit different reactivity patterns and biological effects due to the different positioning of the halogen atoms.
Propiedades
Fórmula molecular |
C3HBrClNS |
|---|---|
Peso molecular |
198.47 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-1,3-thiazole |
InChI |
InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H |
Clave InChI |
XOUJGSKPFJJHTE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

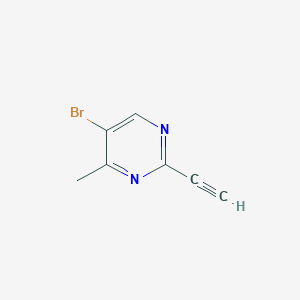
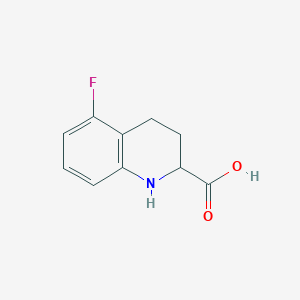
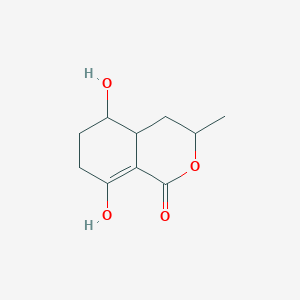

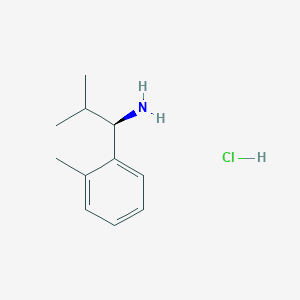
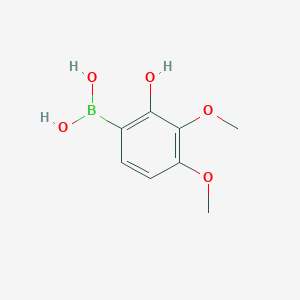
![2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11902391.png)
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)

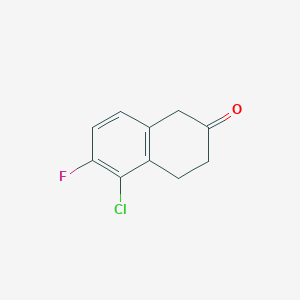

![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)
